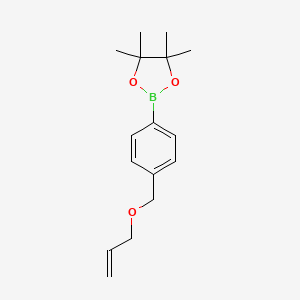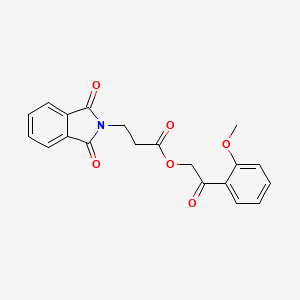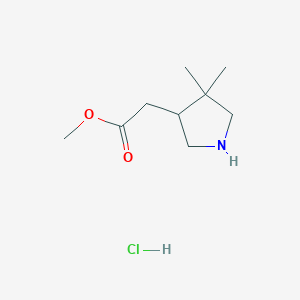
2-(2-Methoxyethyl)oxirane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyethyl)oxirane, also known as 2-[(2-Methoxyethoxy)methyl]oxirane, is a chemical compound with the molecular formula C5H10O2 . It has a molecular weight of 102.13 . The compound is typically stored at -10 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H10O2/c1-6-3-2-5-4-7-5/h5H,2-4H2,1H3 . This indicates that the molecule consists of 5 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at a temperature of -10 degrees Celsius .科学的研究の応用
Polymer Synthesis and Modification
2-(2-Methoxyethyl)oxirane plays a critical role in polymer chemistry, particularly in the synthesis and modification of polymers. For example, its ring-opening polymerization has been utilized to produce polymers with specific structures and properties. In one study, 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane was synthesized and polymerized using a cationic initiator to afford a polymer with a stiff, stretched conformation, demonstrating the potential to create materials with unique electronic and structural characteristics (Merlani et al., 2015).
Materials Science and Engineering
In materials science, this compound has been employed in the development of novel materials with enhanced properties. For instance, it was used as a co-monomer in the synthesis of poly(epichlorohydrin-co-2-(methoxymethyl)oxirane), and the resulting copolymers were modified with ferrocene to investigate their thermal properties, showcasing the versatility of this compound in creating materials with specific thermal behaviors (Cho & Noh, 2013).
Anticorrosive Applications
The compound's utility extends into the development of anticorrosive agents. A study on the synthesis, characterization, and corrosion inhibition effectiveness of aromatic epoxy monomers derived from this compound demonstrated their potential as corrosion inhibitors for carbon steel in acidic solutions. This research highlights the application of this compound in protecting metals from corrosion, which is crucial in industrial settings (Dagdag et al., 2019).
Antimicrobial Activity
Moreover, this compound has been implicated in the synthesis of compounds with biological activities. An enzymatic synthesis approach using this oxirane led to the creation of oligomer analogues with demonstrated antimicrobial activity against pathogenic strains, showcasing its potential in pharmaceutical applications (Merlani et al., 2022).
Chemical Synthesis and Catalysis
Its role in chemical synthesis and catalysis is also noteworthy. A study detailed the cobalt-catalyzed methoxycarbonylation of substituted dichlorobenzenes using methyl oxirane, illustrating the compound's utility in facilitating chemical transformations under mild conditions, which can lead to valuable products from less desirable substrates (Khaibulova et al., 2014).
Safety and Hazards
2-(2-Methoxyethyl)oxirane is classified as a dangerous substance. It has been assigned the signal word “Danger” and is associated with the hazard statements H225, H315, H319, H335, H351, H373, and H412 . These statements indicate that the compound is highly flammable, can cause skin irritation, serious eye irritation, respiratory irritation, is suspected of causing cancer, may cause damage to organs through prolonged or repeated exposure, and is harmful to aquatic life with long-lasting effects .
作用機序
Target of Action
Oxiranes, also known as epoxides, are generally known to react with a wide range of nucleophiles, including water, alcohols, and amines, under both acidic and basic conditions .
Mode of Action
The mode of action of 2-(2-Methoxyethyl)oxirane is likely to involve its reaction with nucleophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. When a nucleophile attacks the oxirane ring, it opens to form a new bond with the nucleophile, resulting in a change in the compound’s structure .
Pharmacokinetics
These compounds were found to be resistant to nuclease metabolism in both plasma and tissue. Their plasma clearance was dominated by distribution to tissues, with less than 10% of the administered dose excreted in urine or feces over 24 hours .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of nucleophiles in the environment could lead to premature ring-opening reactions, potentially reducing the compound’s efficacy . Additionally, factors such as pH and temperature could affect the compound’s stability and reactivity .
生化学分析
Cellular Effects
It has been suggested that 2’-O-methoxyethyl modifications can improve the specificity and activity of small interfering RNAs (siRNAs), which are used to silence gene expression . This suggests that 2-(2-Methoxyethyl)oxirane may have potential effects on gene expression and cellular metabolism.
Molecular Mechanism
Oxiranes are known to undergo ring-opening reactions, which could potentially lead to interactions with biomolecules
特性
IUPAC Name |
2-(2-methoxyethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-6-3-2-5-4-7-5/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJIXGOYPGXGNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-{[(Tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2840262.png)
![N-[2-(Benzyloxy)phenyl]pivalamide](/img/structure/B2840263.png)
![(3Z)-6-chloro-3-[(2,4-dichlorophenyl)methylidene]thiochromen-4-one](/img/structure/B2840264.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2840267.png)


![Methyl 3-[{2-[(4-methylphenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2840272.png)
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2840273.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(benzo[d]isoxazol-3-yl)acetamide](/img/structure/B2840274.png)


![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-bromo-3-ethoxybenzenesulfonyl)piperazine](/img/structure/B2840278.png)
![4-methyl-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2840281.png)